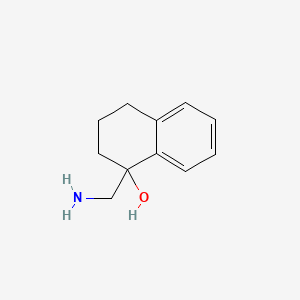
2-(2-Chloroethyl)piperidinium chloride
Overview
Description
2-(2-Chloroethyl)piperidinium chloride, also known as CEPC, is a chlorinated piperidine derivative that has been widely studied for its potential applications in laboratory experiments, scientific research, and drug development. This compound is a colorless, water-soluble, crystalline solid that has a melting point of approximately 140°C and a boiling point of approximately 280°C. Its molecular weight is 214.56 g/mol and its molecular formula is C7H14Cl2N. CEPC has been used in a variety of laboratory experiments and scientific research due to its unique properties.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2-(2-Chloroethyl)piperidinium chloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural element in many therapeutic agents, including antipsychotics, antidepressants, and antihistamines . The chloroethyl group can undergo further reactions to create complex molecules designed for specific pharmacological activities.
Development of Anticancer Agents
The compound’s ability to alkylate DNA makes it a potential precursor in the development of anticancer drugs. Alkylating agents are known to interfere with DNA replication, which can be leveraged to target rapidly dividing cancer cells. Research is ongoing to explore derivatives of 2-(2-chloroethyl)piperidine hydrochloride for their efficacy and safety in cancer treatment .
Creation of Novel Analgesics
Piperidine derivatives have been explored for their analgesic properties. By modifying the 2-(2-chloroethyl)piperidine hydrochloride structure, researchers aim to develop new pain-relief medications that may have fewer side effects or reduced potential for addiction compared to current opioid-based treatments .
Agricultural Chemical Research
This compound can be used to synthesize pesticides and herbicides. Its chemical structure allows for the creation of substances that can disrupt the nervous systems of pests or inhibit the growth of weeds, contributing to the development of more effective agricultural chemicals .
Neurological Disorder Treatments
The piperidine ring is a key feature in drugs targeting neurological disorders such as Parkinson’s disease and Alzheimer’s. Derivatives of 2-(2-chloroethyl)piperidine hydrochloride are being studied for their potential to improve symptoms or slow the progression of these diseases .
Chemical Biology Probes
In chemical biology, this compound can be used to synthesize probes that help in understanding biological processes at the molecular level. These probes can bind to specific proteins or DNA sequences, allowing researchers to track interactions and functions within cells .
Material Science Applications
The reactivity of 2-(2-chloroethyl)piperidine hydrochloride can be harnessed in material science for the modification of surfaces or the creation of polymers with specific properties. This could lead to advancements in the production of new materials with applications in various industries .
Catalyst and Ligand Synthesis
Finally, 2-(2-chloroethyl)piperidine hydrochloride can be used in the synthesis of catalysts and ligands for use in organic chemistry. These catalysts and ligands can facilitate or direct chemical reactions, which is crucial for the efficient synthesis of complex organic molecules .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The specific target of this compound may vary depending on its use in different pharmaceutical applications.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interaction of this compound with its targets would depend on the nature of the target and the context of its use.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, which can have diverse effects on biochemical pathways.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
2-(2-chloroethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZMGKDDADKPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975435 | |
| Record name | 2-(2-Chloroethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)piperidinium chloride | |
CAS RN |
60012-49-9 | |
| Record name | Piperidine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60012-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)piperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloroethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethyl)piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)

